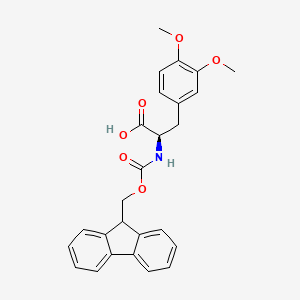

Fmoc-D-3,4-dimethoxyphenylalanine

Description

BenchChem offers high-quality Fmoc-D-3,4-dimethoxyphenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-3,4-dimethoxyphenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(3,4-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO6/c1-31-23-12-11-16(14-24(23)32-2)13-22(25(28)29)27-26(30)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRGWWYKCGWQHH-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701165789 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-O-methyl-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701165789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218457-81-9 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-O-methyl-D-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218457-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-O-methyl-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701165789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-D-3,4-dimethoxyphenylalanine chemical structure and properties

Topic: Fmoc-D-3,4-dimethoxyphenylalanine: Chemical Structure, Properties, and Application in Solid-Phase Peptide Synthesis Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Peptide Chemists, and Drug Discovery Scientists

Optimizing Hydrophobic Interactions and Proteolytic Stability in Peptidomimetics

Executive Summary

Fmoc-D-3,4-dimethoxyphenylalanine (Fmoc-D-3,4-diOMe-Phe-OH) is a non-canonical amino acid derivative critical for the development of proteolytically stable peptide therapeutics.[1] By combining the steric and electronic properties of the 3,4-dimethoxy substitution with the non-natural D-configuration, this residue offers a dual mechanism for enhancing drug-like properties: it disrupts enzymatic recognition sites while simultaneously increasing lipophilicity and electron density at the receptor interface.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, synthesis pathways, and optimized protocols for Solid-Phase Peptide Synthesis (SPPS).[2]

Chemical Identity & Structural Analysis[3]

Nomenclature and Identification

-

IUPAC Name: (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3,4-dimethoxyphenyl)propanoic acid

-

CAS Number: 218457-81-9 (D-isomer) | Note: 184962-88-7 refers to the L-isomer.

-

Molecular Weight: 447.48 g/mol [4]

Structural Features

The molecule consists of three distinct functional domains, each serving a specific role in synthesis and final application:

-

N-α-Fmoc Group: The 9-fluorenylmethoxycarbonyl moiety provides base-labile protection for the amine, ensuring orthogonality with acid-labile side-chain protectors (e.g., Boc, tBu) used in SPPS.

-

D-Configuration Backbone: The (R)-stereocenter at the

-carbon confers resistance to endogenous proteases (e.g., chymotrypsin), which predominantly recognize L-amino acids. -

3,4-Dimethoxy Phenyl Ring: The electron-donating methoxy groups increase the electron density of the aromatic ring compared to native phenylalanine. This alters

-

Physicochemical Properties Table

| Property | Value / Description | Experimental Implication |

| Appearance | White to off-white powder | Visual purity check required before weighing. |

| Purity (HPLC) | Critical for minimizing deletion sequences in long peptides. | |

| Chiral Purity | Essential to prevent diastereomeric impurities. | |

| Solubility | Soluble in DMF, DMSO, NMP | Compatible with standard SPPS solvents; avoid aqueous buffers. |

| Melting Point | 165–170 °C (Decomp.) | Stable under standard coupling temperatures (25–50 °C). |

| Storage | 2–8 °C, Desiccated | Hygroscopic; moisture leads to slow Fmoc deprotection. |

Synthesis & Production Logic

While most researchers procure this reagent, understanding its genesis helps in troubleshooting impurities. The synthesis typically follows a pathway designed to preserve optical purity.

Synthetic Pathway Visualization (DOT)

Caption: Figure 1. Typical chemo-enzymatic or asymmetric synthesis route ensuring high enantiomeric excess of the D-isomer.

Application in Solid-Phase Peptide Synthesis (SPPS)[2][6]

Strategic Considerations

The electron-rich nature of the dimethoxy ring makes this residue unique. While generally stable, it requires specific attention during the cleavage step to prevent electrophilic aromatic substitution by scavenger byproducts.

Optimized Coupling Protocol

Objective: Incorporate Fmoc-D-3,4-diOMe-Phe-OH into a resin-bound peptide with >99% efficiency.

Reagents:

-

Resin: Rink Amide or Wang Resin (0.3–0.6 mmol/g loading).

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma.

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (Dimethylformamide), anhydrous.

Step-by-Step Workflow:

-

Resin Swelling:

-

Swell resin in DCM for 20 mins, then wash 3x with DMF.

-

-

Fmoc Deprotection (Pre-cycle):

-

Treat resin with 20% Piperidine in DMF (2 x 5 mins).[5]

-

Critical Check: Wash 5x with DMF to remove all traces of piperidine (base) which can cause premature Fmoc removal of the incoming AA.

-

-

Activation (The "Pre-Activation" Method):

-

Dissolve Fmoc-D-3,4-diOMe-Phe-OH (3.0 eq) in minimum DMF.

-

Add HATU (2.9 eq).

-

Add DIPEA (6.0 eq) immediately before adding to the resin.

-

Note: Pre-activation time should not exceed 2 minutes to avoid racemization, even with D-amino acids.

-

-

Coupling:

-

Add activated solution to the resin.

-

Agitate at Room Temperature for 45–60 minutes.

-

Monitoring: Perform a Kaiser Test (ninhydrin). If the beads are not colorless, re-couple using PyBOP.

-

-

Capping (Optional but Recommended):

-

Treat with Acetic Anhydride/DIPEA/DMF to cap any unreacted amines, preventing deletion sequences.

-

Cleavage & Work-up

Risk: The electron-rich dimethoxy ring can act as a "scavenger" for carbocations (e.g., t-butyl cations) released from other protecting groups, leading to alkylation of the ring.

Solution: Use a scavenger-rich cleavage cocktail.

-

Cocktail K (Modified): TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%).

-

Mechanism: Thioanisole and EDT are potent scavengers that preferentially trap cations, protecting the dimethoxy ring.

Therapeutic & Functional Utility[1]

Why use the D-Isomer?

Incorporating D-amino acids ("Retro-Inverso" strategy) is a standard method to extend the half-life of peptide drugs.

-

Proteolytic Resistance: Endogenous proteases (trypsin, pepsin) have chiral specificity for L-bonds. A D-residue acts as a "stop sign" for degradation.

-

Conformational Constraint: D-residues induce specific turns (e.g.,

-turns) in the peptide backbone, potentially locking the peptide into a bioactive conformation.

Why the Dimethoxy Substitution?

-

Receptor Affinity: The methoxy groups function as Hydrogen Bond Acceptors (HBA), unlike the native phenylalanine ring. This allows for unique binding modes in pockets containing H-bond donors (e.g., Serine or Threonine side chains).

-

Blood-Brain Barrier (BBB) Permeability: The increased lipophilicity (LogP) compared to native Phe or Tyr can enhance passive transport across the BBB, making this residue valuable for neuroactive peptides (e.g., Enkephalin or Endomorphin analogs).

Mechanism of Action Visualization (DOT)

Caption: Figure 2. Functional impact of D-chirality and methoxy-substitution on peptide pharmacokinetics and pharmacodynamics.

References

-

Chemical Identity & Properties

-

SPPS Methodology

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]

-

-

D-Amino Acid Utility

-

Feng, Z., & Xu, B. (2016). Inspiration from the Mirror: D-Amino Acid Containing Peptides in Biomedical Approaches. Biomolecules. Retrieved from [Link]

-

-

Protecting Group Strategies

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

-

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. 3,4-Dimethoxyphenylalanine, L- | C11H15NO4 | CID 10632946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. Fmoc-3,4-dimethoxy-L-phenylalanine | CAS 184962-88-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. alchempharmtech.com [alchempharmtech.com]

Technical Guide: Advantages of D-3,4-dimethoxyphenylalanine in Peptide Stability

Executive Summary

D-3,4-dimethoxyphenylalanine (D-3,4-(OMe)₂-Phe) represents a strategic "dual-shield" modification in peptide engineering. It addresses the two primary failure modes of peptide therapeutics: proteolytic degradation and oxidative instability .

While standard D-amino acid substitution provides resistance to enzymatic cleavage, the specific functionalization of the phenyl ring with methoxy groups at positions 3 and 4 offers a unique advantage over its natural analogs, Tyrosine (Tyr) and DOPA. By "capping" the reactive hydroxyl groups found in DOPA, this residue prevents the formation of toxic quinones and reactive oxygen species (ROS) while significantly increasing lipophilicity. This guide details the mechanistic basis, synthesis protocols, and stability advantages of incorporating D-3,4-(OMe)₂-Phe into therapeutic peptide candidates.

Part 1: The Mechanistic Basis of Stability

Stereochemical Protection (The "D" Effect)

The primary mechanism of instability for bioactive peptides is hydrolysis by endogenous proteases (e.g., chymotrypsin, trypsin, pepsin). These enzymes possess chiral active sites evolved to recognize and cleave peptide bonds adjacent to L-amino acids .

-

Mechanism: Incorporating the D-enantiomer of 3,4-dimethoxyphenylalanine alters the spatial orientation of the side chain. This steric mismatch prevents the catalytic triad of the protease from engaging the scissile bond, effectively rendering the peptide "invisible" to the enzyme.

-

Impact: This substitution is particularly effective against chymotrypsin , which targets aromatic residues.

Oxidative Immunity (The "Dimethoxy" Effect)

Natural catechols like L-DOPA are highly susceptible to oxidation, rapidly converting into reactive quinones in physiological pH or presence of oxidases.

-

The Problem with DOPA: Oxidation leads to peptide cross-linking, aggregation, and loss of biological activity.

-

The Solution: The 3,4-dimethoxy motif acts as a metabolically stable surrogate. The methyl groups block the oxidation pathway, preserving the aromatic pharmacophore without the risk of radical formation.

Lipophilicity and Permeability

The replacement of hydroxyl groups (-OH) with methoxy groups (-OCH₃) significantly increases the hydrophobicity (LogP) of the residue.

-

Result: Enhanced membrane permeability and potential for blood-brain barrier (BBB) penetration, a critical factor for central nervous system (CNS) drug development.

Part 2: Comparative Analysis

The following table contrasts D-3,4-(OMe)₂-Phe with its closest natural analogs.

Table 1: Physicochemical and Stability Profile Comparison

| Feature | L-Tyrosine (Native) | L-DOPA (Adhesive/Precursor) | D-3,4-(OMe)₂-Phe (Engineered) |

| Proteolytic Stability | Low (Substrate for Chymotrypsin) | Low | High (Resistant) |

| Oxidative Stability | Moderate (Tyrosinase sensitive) | Very Low (Rapid quinone formation) | High (Chemically Inert) |

| Membrane Permeability | Low (Polar) | Low (Polar) | High (Lipophilic) |

| Receptor Affinity | Native Baseline | High (Specific Receptors) | Variable (Maintains aromatic stacking, loses H-bond donor) |

| Primary Utility | Native Signaling | Adhesion / Neurotransmission | Metabolic Stability / Peptidomimetics |

Part 3: Visualization of Stability Mechanisms

The diagram below illustrates the two distinct pathways of degradation (Enzymatic and Oxidative) and how D-3,4-dimethoxyphenylalanine blocks both.

Caption: Figure 1. Dual-Blockade Mechanism. D-3,4-(OMe)₂-Phe prevents proteolytic recognition via steric mismatch (D-isomer) and prevents oxidative degradation via methoxy-capping.

Part 4: Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate Fmoc-D-3,4-dimethoxyphenylalanine into a peptide sequence using standard Fmoc chemistry.

Reagents:

-

Resin: Rink Amide (for C-terminal amides) or 2-Chlorotrityl Chloride (for C-terminal acids).

-

Amino Acid: Fmoc-D-3,4-dimethoxyphenylalanine (Commercial availability verified).

-

Coupling Agents: HBTU or HATU (0.5 M in DMF).

-

Base: N,N-Diisopropylethylamine (DIPEA).[1]

Step-by-Step Workflow:

-

Resin Swelling:

-

Swell resin in DMF for 30 minutes.

-

-

Fmoc Deprotection (Cycle Start):

-

Activation & Coupling:

-

Dissolve 3.0 equivalents of Fmoc-D-3,4-dimethoxyphenylalanine and 2.9 equivalents of HBTU in minimal DMF.

-

Add 6.0 equivalents of DIPEA to the amino acid solution.

-

Critical Step: Pre-activate for 2 minutes before adding to the resin to minimize racemization (though less critical for D-amino acids, good practice is essential).

-

Incubate with resin for 45–60 minutes at Room Temperature.[2]

-

-

Monitoring:

-

Perform Kaiser Test (Ninhydrin). If blue (incomplete), recouple using HATU/HOAt.

-

-

Capping (Mandatory):

-

Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 minutes to cap unreacted amines.

-

-

Cleavage:

-

Treat with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

-

Precipitate in cold diethyl ether.

-

Protocol B: Ex Vivo Plasma Stability Assay

Objective: Quantify the half-life extension provided by the modification.

-

Preparation:

-

Dissolve peptide (1 mg/mL) in PBS (pH 7.4).

-

Thaw pooled human plasma at 37°C.

-

-

Incubation:

-

Mix peptide solution with plasma (1:4 ratio) to final conc. of 200 µg/mL.

-

Incubate at 37°C with gentle shaking.

-

-

Sampling:

-

Aliquot 100 µL at T = 0, 15, 30, 60, 120, 240 min, and 24 hours.

-

Quench: Immediately add 200 µL ice-cold Acetonitrile (containing 0.1% TFA) to precipitate plasma proteins.

-

Centrifuge at 10,000 x g for 10 min.

-

-

Analysis:

-

Analyze supernatant via RP-HPLC or LC-MS/MS.

-

Calculate % remaining relative to T=0 peak area.

-

Plot ln(% remaining) vs. time to determine half-life (

).

-

Part 5: Synthesis Workflow Diagram

Caption: Figure 2. Solid Phase Peptide Synthesis (SPPS) workflow for incorporating D-3,4-dimethoxyphenylalanine.

References

-

Vertex Pharmaceuticals. (2012). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. PubMed. [Link]

-

MDPI. (2021). Adhesive Antimicrobial Peptides Containing 3,4-Dihydroxy-L-Phenylalanine Residues for Direct One-Step Surface Coating. (Comparison of DOPA vs analogs). [Link]

-

National Institutes of Health (NIH). (2022). Strategies for Improving Peptide Stability and Delivery. PMC. [Link]

-

Google Patents. (2015). RGD-containing cyclic peptides.[3] (Cites use of 3,4-dimethoxyphenylalanine in peptidomimetics).[3][4][5]

-

ResearchGate. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance.[Link]

Sources

An In-Depth Technical Guide to Fmoc-D-Phe(3,4-dimethoxy)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Advanced Peptide Synthesis

Fmoc-D-Phe(3,4-dimethoxy)-OH, with the CAS number 218457-81-9, is a specialized amino acid derivative that serves as a crucial building block in the realm of peptide chemistry and pharmaceutical development.[1] Its strategic design, incorporating the acid-stable but base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group, makes it ideally suited for modern solid-phase peptide synthesis (SPPS).[1][2] The distinguishing feature of this compound is the presence of two methoxy groups on the phenyl ring of D-phenylalanine. This substitution is not merely an augmentation of mass; it imparts unique physicochemical properties that can significantly enhance the characteristics of the final peptide.[1] Notably, the dimethoxy substitution has been observed to improve solubility and reactivity, which can be advantageous in the synthesis of complex or hydrophobic peptide sequences.[1] This guide provides a comprehensive technical overview of Fmoc-D-Phe(3,4-dimethoxy)-OH, from its fundamental properties to its practical application in the laboratory.

Physicochemical and Technical Data

A thorough understanding of the physicochemical properties of Fmoc-D-Phe(3,4-dimethoxy)-OH is paramount for its effective use. The following table summarizes its key technical specifications.

| Property | Value | Reference |

| CAS Number | 218457-81-9 | [1] |

| Molecular Formula | C26H25NO6 | [1] |

| Molecular Weight | 447.5 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Optical Rotation | [α]20/D = 24 ± 2° (c=1 in DMF) | [1] |

| Storage Conditions | 0 - 8 °C, sealed in a dry environment | [1] |

Spectroscopic Characterization: A Predicted Profile

Expected ¹H NMR Spectrum

The ¹H NMR spectrum is a powerful tool for confirming the structure of the molecule. The expected chemical shifts (in ppm) in a suitable deuterated solvent like DMSO-d6 are outlined below. The presence of the dimethoxy groups will characteristically shift the signals of the aromatic protons of the phenylalanine ring to higher fields (lower ppm values) and introduce two sharp singlets for the methoxy protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.8 | Broad Singlet | 1H | Carboxylic Acid (COOH) |

| ~7.9 | Doublet | 2H | Aromatic (Fmoc) |

| ~7.7 | Doublet | 2H | Aromatic (Fmoc) |

| ~7.4 | Triplet | 2H | Aromatic (Fmoc) |

| ~7.3 | Triplet | 2H | Aromatic (Fmoc) |

| ~6.8-7.0 | Multiplet | 3H | Aromatic (Phe) |

| ~4.2-4.3 | Multiplet | 3H | CH (Fmoc), CH₂ (Fmoc) |

| ~3.7 | Singlet | 6H | Methoxy (OCH₃) x 2 |

| ~4.1 | Multiplet | 1H | α-CH (Phe) |

| ~2.9-3.1 | Multiplet | 2H | β-CH₂ (Phe) |

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a map of the carbon framework of the molecule. The key diagnostic signals will be the two carbons of the methoxy groups and the substituted carbons of the phenylalanine aromatic ring.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~173 | Carboxylic Acid (COOH) |

| ~156 | Carbonyl (Fmoc) |

| ~148 | Aromatic C-O (Phe) |

| ~144 | Aromatic C (Fmoc) |

| ~141 | Aromatic C (Fmoc) |

| ~129 | Aromatic C (Phe) |

| ~128 | Aromatic CH (Fmoc) |

| ~127 | Aromatic CH (Fmoc) |

| ~125 | Aromatic CH (Fmoc) |

| ~120 | Aromatic CH (Fmoc) |

| ~112-115 | Aromatic CH (Phe) |

| ~66 | CH₂ (Fmoc) |

| ~56 | Methoxy (OCH₃) |

| ~55 | α-CH (Phe) |

| ~47 | CH (Fmoc) |

| ~37 | β-CH₂ (Phe) |

Expected Infrared (IR) Spectrum

The IR spectrum is invaluable for identifying the key functional groups within the molecule.

| Predicted Frequency (cm⁻¹) | Functional Group Assignment |

| 3300-2500 | O-H stretch (Carboxylic Acid) |

| ~3300 | N-H stretch (Amide) |

| ~3050 | C-H stretch (Aromatic) |

| ~2950 | C-H stretch (Aliphatic) |

| ~1720 | C=O stretch (Carboxylic Acid) |

| ~1690 | C=O stretch (Urethane, Fmoc) |

| ~1600, ~1510 | C=C stretch (Aromatic) |

| ~1250, ~1030 | C-O stretch (Methoxy) |

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.

| Technique | Expected m/z |

| ESI-MS | 448.5 [M+H]⁺ |

Synthesis and Purification: A Validated Approach

The synthesis of Fmoc-D-Phe(3,4-dimethoxy)-OH follows a well-established procedure for the N-protection of amino acids. The causality behind the chosen steps is crucial for ensuring a high yield and purity of the final product.

Synthesis Protocol

A generalized yet robust protocol for the synthesis is as follows:

-

Dissolution of the Amino Acid: D-Phenylalanine(3,4-dimethoxy) is dissolved in a 10% aqueous sodium carbonate solution. The basic conditions are necessary to deprotonate the amino group, rendering it nucleophilic for the subsequent reaction.

-

Addition of Fmoc-Cl: A solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a solvent like dioxane is added dropwise to the amino acid solution at 0 °C. The low temperature helps to control the exothermicity of the reaction and minimize side reactions.

-

Reaction: The reaction mixture is stirred at 0 °C for a few hours and then allowed to warm to room temperature and stirred overnight. This ensures the complete reaction of the amino acid with the Fmoc-Cl.

-

Work-up: The reaction mixture is diluted with water and washed with diethyl ether to remove any unreacted Fmoc-Cl and other nonpolar impurities.

-

Acidification and Precipitation: The aqueous layer is then acidified with a strong acid, such as concentrated HCl, to a pH of around 2. This protonates the carboxylic acid group, causing the Fmoc-protected amino acid to precipitate out of the aqueous solution due to its reduced solubility.

-

Isolation: The precipitated product is collected by filtration, washed with cold water to remove any remaining salts, and dried under vacuum.

Purification

For applications in peptide synthesis, high purity of the Fmoc-amino acid is essential. The primary methods for purification are recrystallization and column chromatography.

-

Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane. This process relies on the principle that the desired compound is soluble in the hot solvent and crystallizes out upon cooling, leaving impurities behind in the solution.

-

Column Chromatography: For higher purity, silica gel column chromatography can be employed. The choice of eluent will depend on the polarity of the compound and any impurities present.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Phe(3,4-dimethoxy)-OH is a valuable building block for the synthesis of peptides using the Fmoc/tBu strategy.[2] The presence of the dimethoxy groups can enhance the solubility of the growing peptide chain, which is particularly beneficial for hydrophobic sequences that are prone to aggregation.[1]

The SPPS Cycle: A Step-by-Step Workflow

The incorporation of Fmoc-D-Phe(3,4-dimethoxy)-OH into a peptide chain on a solid support follows a cyclical process.

Caption: The solid-phase peptide synthesis (SPPS) cycle.

Fmoc Deprotection

The removal of the Fmoc group is a critical step and is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The mechanism involves a β-elimination reaction.

Sources

The Strategic Integration of Fmoc-D-3,4-dimethoxyphenylalanine in Modern Medicinal Chemistry: A Technical Guide

Introduction: Beyond the Canonical–Harnessing the Power of Non-Natural Amino Acids

In the landscape of contemporary drug discovery, the limitations of peptides composed solely of the 20 proteinogenic L-amino acids are well-documented. While offering high specificity and low off-target toxicity, their therapeutic potential is often curtailed by poor metabolic stability and rapid in vivo degradation.[1] This has propelled the exploration and integration of non-natural amino acids, which serve as powerful tools to overcome these inherent liabilities.[2] Among these, Fmoc-D-3,4-dimethoxyphenylalanine stands out as a building block of significant interest, offering a unique combination of stereochemical and electronic properties that can be strategically exploited in medicinal chemistry.

This technical guide provides an in-depth exploration of the applications of Fmoc-D-3,4-dimethoxyphenylalanine, moving beyond a simple recitation of protocols to a nuanced discussion of the rationale behind its use. We will delve into its role in enhancing peptide stability, modulating biological activity, and its practical incorporation into peptide sequences through solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this non-natural amino acid in their therapeutic design strategies.

Core Attributes of Fmoc-D-3,4-dimethoxyphenylalanine: A Trifecta of Advantageous Properties

The utility of Fmoc-D-3,4-dimethoxyphenylalanine in medicinal chemistry stems from three key features: the Fmoc protecting group, the D-configuration of the alpha-carbon, and the 3,4-dimethoxy substitution on the phenyl ring.

1. The Fmoc Group: A Cornerstone of Modern SPPS

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is an essential N-α-protecting group in modern solid-phase peptide synthesis.[3] Its base-lability allows for orthogonal protection schemes, where the Fmoc group can be removed under mild basic conditions (typically with piperidine) without affecting acid-labile side-chain protecting groups.[3] This enables the stepwise and controlled elongation of the peptide chain on a solid support.[4]

2. The D-Configuration: A Shield Against Proteolytic Degradation

Nature predominantly utilizes L-amino acids, and consequently, proteases have evolved to recognize and cleave peptide bonds involving these stereoisomers.[1] The incorporation of D-amino acids, such as D-3,4-dimethoxyphenylalanine, introduces a "proteolytic speed-bump," rendering the peptide resistant to enzymatic degradation.[5] This steric hindrance at the active site of proteases significantly enhances the in vivo half-life and bioavailability of peptide therapeutics.[1][6]

3. The 3,4-Dimethoxy Phenyl Moiety: Modulating Pharmacokinetics and Bioactivity

The 3,4-dimethoxy substitution on the phenyl ring is not merely a structural curiosity; it can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. While direct studies on peptides are emerging, research on small molecule inhibitors has shown that the 3,4-dimethoxyphenyl motif can contribute to excellent metabolic stability and favorable absorption profiles.[7] Furthermore, the electron-donating nature of the methoxy groups can alter the electronic properties of the aromatic ring, potentially influencing receptor binding interactions and overall biological activity.[8] The 3,4-dimethoxyphenyl scaffold has also been explored in the design of neuroprotective agents, suggesting its potential to confer desirable bioactivities.[9]

Applications in Medicinal Chemistry: From Peptidomimetics to Constrained Architectures

The unique attributes of Fmoc-D-3,4-dimethoxyphenylalanine make it a valuable tool for the synthesis of a variety of advanced therapeutic candidates.

1. Development of Stable Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.[10][11] By incorporating Fmoc-D-3,4-dimethoxyphenylalanine, medicinal chemists can design peptidomimetics with enhanced resistance to proteolysis, leading to more durable therapeutic effects.[10]

2. Construction of Constrained Peptides and Macrocycles

Constraining the conformation of a peptide through cyclization or the introduction of sterically demanding residues can lead to increased receptor affinity and selectivity.[12][13] The bulky 3,4-dimethoxyphenyl side chain of Fmoc-D-3,4-dimethoxyphenylalanine can be used to induce specific turns or secondary structures within a peptide, effectively constraining its conformational freedom. This can be particularly advantageous in the design of macrocyclic peptides targeting challenging protein-protein interactions.[12][13]

Experimental Protocols: A Practical Guide to Incorporation

The successful incorporation of Fmoc-D-3,4-dimethoxyphenylalanine into a peptide sequence requires careful consideration of its steric bulk. Standard coupling protocols may prove insufficient, leading to incomplete reactions and the generation of deletion sequences. The following section provides detailed methodologies to overcome these challenges.

Table 1: Physicochemical Properties of Fmoc-D-3,4-dimethoxyphenylalanine

| Property | Value | Reference |

| CAS Number | 218457-81-9 | [14] |

| Molecular Formula | C₂₆H₂₅NO₆ | [14] |

| Molecular Weight | 447.5 g/mol | [14] |

| Appearance | White powder | [14] |

| Purity (HPLC) | ≥ 97% | [14] |

| Storage Conditions | 0 - 8 °C | [14] |

Diagram 1: General Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 1: Standard Coupling of Fmoc-D-3,4-dimethoxyphenylalanine

This protocol is a starting point and may require optimization based on the specific peptide sequence.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for at least 1 hour.[15]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[3]

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-D-3,4-dimethoxyphenylalanine (3-5 equivalents relative to resin loading), a coupling reagent such as HATU (3-5 equivalents), and a base like diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[15]

-

Allow the activation to proceed for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless beads) indicates a complete reaction.

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-6 for the subsequent amino acids in the sequence.

Troubleshooting Sterically Hindered Couplings

Due to the bulky nature of the 3,4-dimethoxyphenyl group, incomplete coupling is a potential issue. The following strategies can be employed to drive the reaction to completion.

Table 2: Strategies for Overcoming Incomplete Coupling

| Strategy | Rationale | Recommended Protocol | Reference |

| Double Coupling | Increases the reaction time and provides a fresh solution of activated amino acid. | Repeat the coupling step (Protocol 1, step 4) with a fresh preparation of the activated amino acid for an additional 1-2 hours. | [16] |

| Use of More Potent Coupling Reagents | Uronium/phosphonium salts like HCTU and PyBOP are more reactive than standard carbodiimides. | Substitute HATU with HCTU or PyBOP in the activation step. | [16][17] |

| Increased Reaction Time and/or Temperature | Provides more time and energy for the reaction to overcome the steric barrier. | Extend the coupling time to 4-12 hours or overnight. Gentle heating (e.g., 40°C) can also be applied, but with caution to avoid racemization. | [16] |

| Microwave-Assisted SPPS | Microwave energy can significantly accelerate coupling reactions, especially for hindered amino acids. | Utilize a dedicated microwave peptide synthesizer, following the manufacturer's protocols for hindered amino acids. | [1] |

Diagram 2: Logic for Addressing Incomplete Coupling

Sources

- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 2. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

- 12. Macrocyclics and Constrained Peptides - Drug Discovery Chemistry [drugdiscoverychemistry.com]

- 13. circlepharma.com [circlepharma.com]

- 14. chemimpex.com [chemimpex.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. benchchem.com [benchchem.com]

- 17. merckmillipore.com [merckmillipore.com]

Technical Guide: The Role of 3,4-Dimethoxy Substitution in Phenylalanine Analogs

Executive Summary: The Strategic Utility of Methoxy-Masking

In the landscape of peptidomimetic drug design and neuropharmacology, 3,4-dimethoxy-L-phenylalanine (3,4-DMP) represents a critical structural motif. Unlike its natural precursors (Phenylalanine, Tyrosine) or its hydroxylated analog (L-DOPA), the 3,4-dimethoxy variant offers a distinct physicochemical profile characterized by enhanced lipophilicity and metabolic resistance to immediate oxidative degradation.

This guide analyzes the mechanistic role of 3,4-dimethoxy substitution. By "masking" the catechol hydroxyls of L-DOPA with methyl groups, researchers can modulate blood-brain barrier (BBB) penetration via the LAT1 (SLC7A5) transporter and prevent premature peripheral metabolism by Catechol-O-Methyltransferase (COMT). This substitution strategy is pivotal for developing stable neuroactive prodrugs, PET tracers, and protease-resistant peptide therapeutics.

Physicochemical & Pharmacokinetic Mechanisms[1]

Lipophilicity and Metabolic Stability

The transformation of the catechol moiety (3,4-dihydroxy) to the veratrole moiety (3,4-dimethoxy) significantly alters the electronic and solubility landscape of the molecule.

-

Electronic Effect: The methoxy groups are electron-donating (EDG) but lack the acidic protons of phenols. This prevents the rapid formation of reactive quinones (e.g., Dopaquinone) under physiological pH, a common toxicity pathway for L-DOPA.

-

Lipophilicity (

): The methylation increases the partition coefficient (

The LAT1 Transporter & BBB Penetration

3,4-DMP is a high-affinity substrate for the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) . This transporter is highly expressed at the BBB and in rapidly dividing cancer cells.[1]

-

Mechanism: LAT1 functions as an obligate exchanger (antiport), importing large neutral amino acids (leucine, phenylalanine, 3,4-DMP) while exporting intracellular glutamine.[2]

-

Competitive Advantage: Unlike L-DOPA, which competes with dietary amino acids and is rapidly metabolized by peripheral AADC (Aromatic L-amino acid decarboxylase) and COMT, 3,4-DMP resists AADC decarboxylation until potential demethylation occurs, serving as a "metabolically locked" carrier.

Pathway Visualization: Structural Relationships

The following diagram illustrates the structural and metabolic relationship between Phenylalanine, L-DOPA, and the 3,4-Dimethoxy analog.

Figure 1: Structure-Activity Relationship (SAR) showing the stabilization role of 3,4-dimethoxy substitution against oxidative toxicity while maintaining LAT1 transport capability.

Synthetic Methodology: Erlenmeyer-Plöchl Azlactone Synthesis

While enzymatic resolution is possible, the Erlenmeyer-Plöchl azlactone synthesis remains the most robust, scalable method for synthesizing 3,4-dimethoxyphenylalanine in a research setting. This pathway utilizes readily available veratraldehyde.[3]

Reaction Scheme

-

Condensation: Veratraldehyde + N-Acetylglycine

Azlactone. -

Hydrolysis/Reduction: Azlactone

Enamide -

Resolution: Enzymatic resolution (Acylase I) to isolate the L-enantiomer.

Step-by-Step Protocol

Reagents:

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde)

-

N-Acetylglycine

-

Acetic Anhydride (

) -

Sodium Acetate (anhydrous)[4]

-

Hydriodic acid (HI) and Red Phosphorus (for reduction) OR

/Pd-C (Catalytic Hydrogenation).

Workflow:

-

Azlactone Formation:

-

In a round-bottom flask, combine 0.1 mol Veratraldehyde, 0.1 mol N-Acetylglycine, and 0.08 mol anhydrous Sodium Acetate.

-

Add 40 mL Acetic Anhydride.

-

Reflux for 2 hours (mixture will turn yellow/orange).

-

Cool to room temperature. Add 100 mL cold water to precipitate the azlactone.

-

Filter, wash with cold water, and recrystallize from ethanol.

-

-

Hydrolysis & Reduction (The "Red P" Method):

-

Note: This classic method simultaneously reduces the double bond and removes the acetyl group.

-

Suspend the azlactone (0.05 mol) in 30 mL Acetic Anhydride.

-

Cautiously add 20 mL Hydriodic Acid (57%) and 5g Red Phosphorus.

-

Reflux for 3 hours.

-

Filter off unreacted phosphorus while hot.

-

Concentrate the filtrate under vacuum.

-

Neutralize with dilute NaOH to pH 6.0 to precipitate the crude amino acid.

-

-

Purification:

-

Recrystallize from water/ethanol.

-

Yield Expectation: 60-75%.

-

Characterization:

H NMR (D

-

Figure 2: Synthetic workflow for the production of 3,4-Dimethoxyphenylalanine via the Erlenmeyer-Plöchl route.

Biological Validation: LAT1 Transport Assay

To confirm the utility of the synthesized analog as a CNS-active agent, its affinity for the LAT1 transporter must be validated against a known standard (e.g., [

Protocol: Competitive Uptake Assay in HEK293 Cells

Objective: Determine the

Materials:

-

HEK293 cells stably expressing human LAT1 (SLC7A5) and 4F2hc (SLC3A2).

-

Radiotracer: L-[

C]Leucine (0.1 -

Transport Buffer: HBSS (Hanks' Balanced Salt Solution), pH 7.4, Na

-free (Choline substituted for Na

Procedure:

-

Seeding: Plate HEK293-LAT1 cells in 24-well plates (1

10 -

Equilibration: Wash cells

with pre-warmed (37°C) Na -

Incubation: Add 250

L of transport buffer containing:-

L-[

C]Leucine (fixed concentration, e.g., 1 -

3,4-DMP (variable concentration: 0.1

M to 1 mM).

-

-

Termination: After 1-2 minutes (linear phase), aspirate buffer and wash

with ice-cold HBSS. -

Lysis: Lyse cells with 0.1 N NaOH.

-

Quantification: Measure radioactivity via Liquid Scintillation Counting (LSC).

Data Analysis:

Plot % Uptake vs. Log[Concentration] to derive the

Comparative Data Summary

| Feature | L-DOPA | 3,4-Dimethoxy-Phe (3,4-DMP) | Biological Implication |

| Log P | -2.4 (Hydrophilic) | ~0.5 (Lipophilic) | 3,4-DMP has superior passive membrane permeability. |

| COMT Substrate | Yes (Rapid) | No | 3,4-DMP resists peripheral methylation; longer half-life. |

| Oxidation Potential | High (Quinone formation) | Low | 3,4-DMP reduces oxidative stress toxicity risks. |

| LAT1 Affinity | High ( | High ( | Both effectively cross the BBB via active transport. |

| Primary Use | Parkinson's Therapy | Prodrug / Tracer / Tool | 3,4-DMP is used to probe transport or as a stable scaffold. |

References

-

Transport Mechanisms

- Title: L-Type Amino Acid Transporter 1 (LAT1): A Therapeutic Target for Cancer and Central Nervous System Disorders.

- Source:Journal of Pharmaceutical Sciences.

-

URL:[Link]

-

Synthetic Chemistry

-

Medicinal Chemistry (Cathepsin K)

-

Metabolic Pathways (L-DOPA)

Sources

- 1. Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-DOPA - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. L-DOPA in Parkinson’s Disease: Looking at the “False” Neurotransmitters and Their Meaning [mdpi.com]

Methodological & Application

Application Note: High-Fidelity Solid Phase Synthesis of Fmoc-D-3,4-dimethoxyphenylalanine Peptides

Introduction & Strategic Significance

The incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptidomimetic drug design. Fmoc-D-3,4-dimethoxyphenylalanine (Fmoc-D-3,4-diOMe-Phe-OH) represents a critical building block for enhancing metabolic stability and tuning receptor affinity.

The inclusion of the D-enantiomer confers resistance to proteolytic degradation by endogenous proteases, which predominantly recognize L-stereochemistry. Furthermore, the 3,4-dimethoxy substitution on the phenyl ring introduces specific electronic and steric properties:

-

Electronic Effect: The electron-donating methoxy groups increase the electron density of the aromatic ring, altering

- -

Steric Bulk: The methoxy groups add volume compared to native phenylalanine, restricting conformational freedom and potentially locking the peptide into a bioactive conformation.

Critical Material Attributes (CMAs)

| Attribute | Specification | Impact on Protocol |

| Stereochemistry | D-Enantiomer (>99.5% ee) | High Risk: Susceptible to racemization (D |

| Side Chain | 3,4-dimethoxybenzene | Moderate Risk: Electron-rich ring. Potential for electrophilic aromatic substitution by carbocations during TFA cleavage if scavengers are insufficient.[1] |

| Solubility | Moderate in DMF | May require pre-dissolution in NMP or slight heating (35°C) for high concentrations. |

Strategic Protocol Design: The "Why" Behind the "How"

Coupling Reagent Selection: The Racemization Trap

Standard coupling reagents like HATU/DIEA are powerful but risky for D-amino acids. The presence of the tertiary base (DIEA) promotes proton abstraction from the

Recommended System: DIC / Oxyma Pure To maintain chiral integrity, we utilize a base-free carbodiimide approach .

-

DIC (N,N′-Diisopropylcarbodiimide): Acts as the dehydrating agent.

-

Oxyma Pure (Ethyl cyano(hydroxyimino)acetate): Superior to HOBt in suppressing racemization and safer (non-explosive).[2] It forms an active ester that is highly reactive yet less prone to oxazolone formation than uronium salts.

Resin Selection[3]

-

Rink Amide ProTide / ChemMatrix: Recommended for sequences >15 residues or those prone to aggregation. The PEG-based core improves solvation of the bulky dimethoxy side chain.

-

2-Chlorotrityl Chloride (2-CTC): Recommended if the C-terminal acid is required and racemization of the C-terminal residue is a concern (loading is base-free).

Detailed Experimental Protocol

Materials Preparation

-

Solvent A: DMF (Peptide Synthesis Grade, amine-free).

-

Deprotection Solution: 20% Piperidine in DMF (v/v).[3] Optional: Add 0.1M Oxyma Pure to suppress aspartimide formation if Asp is present.

-

Activator Base: None (Strictly base-free coupling).

-

Coupling Reagents: 0.5 M DIC in DMF; 0.5 M Oxyma Pure in DMF.

Automated/Manual Synthesis Cycle

Scale: 0.1 mmol | Resin: Rink Amide (0.6 mmol/g)

Step 1: Resin Swelling[3]

-

Weigh 167 mg resin.

-

Wash with DMF (

mL).[3] -

Swell in DMF for 30 mins at RT.

Step 2: Fmoc Deprotection[3][4]

-

Add 20% Piperidine/DMF (5 mL).

-

Agitate for 3 minutes. Drain.

-

Add fresh 20% Piperidine/DMF (5 mL).

-

Agitate for 12 minutes. Drain.

-

Critical Wash: Wash with DMF (

mL) to remove all traces of piperidine. Residual amine causes premature Fmoc removal of the incoming AA.

Step 3: Activation & Coupling (The Critical Step)

Target: Fmoc-D-3,4-diOMe-Phe-OH

-

Dissolution: Dissolve 4.0 eq (0.4 mmol) of the amino acid in minimal DMF.

-

Activation: Add 4.0 eq (0.4 mmol) of Oxyma Pure solution.

-

Initiation: Add 4.0 eq (0.4 mmol) of DIC solution.

-

Note: Pre-activation is NOT recommended for D-amino acids. Add reagents directly to the resin-AA slurry (in situ activation) to minimize lifetime of the active ester before capture.

-

-

Reaction: Agitate for 60 minutes at Room Temperature.

-

Optimization: For difficult sequences, double couple (repeat Step 3) rather than extending time or heating. Heating >40°C increases racemization risk.

-

Step 4: Monitoring

Perform a Kaiser Test (ninhydrin).

-

Blue beads: Incomplete coupling

Re-couple. -

Colorless/Yellow beads: Complete coupling

Proceed.

Step 5: Capping (Optional but Recommended)

-

Add Acetic Anhydride/DIEA/DMF (1:1:8) for 5 minutes.

-

Wash with DMF (

).[3]

Cleavage & Isolation

The electron-rich 3,4-dimethoxy ring is stable to TFA but acts as a "soft" nucleophile. If the peptide contains protecting groups that generate bulky carbocations (e.g., Trt, Pbf, tBu), these cations can attack the dimethoxy ring (alkylation).

Scavenger Cocktail K (Modified):

-

TFA: 92.5% (Cleavage)

-

TIS (Triisopropylsilane): 2.5% (Hydride donor/Scavenger)

-

H2O: 2.5% (Hydrolysis of esters)

-

DODT (2,2′-(Ethylenedioxy)diethanethiol): 2.5% (Critical if Met/Cys present; also protects electron-rich rings).

Procedure:

-

Wash resin with DCM (

) to remove DMF (DMF interferes with precipitation). -

Add Cocktail (10 mL per gram resin).

-

Agitate for 2.5 hours.

-

Filter resin; concentrate filtrate under

flow. -

Precipitate in cold diethyl ether (

C). -

Centrifuge and wash pellet

with ether.

Process Visualization

The following diagram illustrates the decision logic and chemical flow, emphasizing the divergence for D-amino acid handling.

Figure 1: Workflow for the incorporation of Fmoc-D-3,4-dimethoxyphenylalanine, highlighting the base-free activation strategy to prevent racemization.

Quality Control & Analytic Specifications

HPLC Analysis

Due to the hydrophobicity of the dimethoxy group, the peptide will likely elute later than its native Phe counterpart.

-

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 300Å, 5µm).

-

Gradient: 5% to 65% Acetonitrile in Water (0.1% TFA) over 30 mins.

-

Wavelength: 220 nm (peptide bond) and 280 nm (aromatic side chain absorption).

Racemization Check (Chiral Chromatography)

To validate the "D" integrity:

-

Use a Chiralpak® or similar chiral stationary phase column.

-

Compare the synthesized peptide against a standard spiked with the L-isomer (synthesized separately using Fmoc-L-3,4-dimethoxyphenylalanine).

-

Acceptance Criteria: < 0.5% L-isomer impurity.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Deletion | Steric hindrance of the dimethoxy group. | Switch to COMU/Oxyma/TMP (Collidine) for a stronger coupling, or use microwave assistance (max 50°C). |

| Racemization (>1%) | High base concentration or prolonged activation. | Ensure zero DIEA is used during coupling. Switch exclusively to DIC/Oxyma. Reduce coupling time to 30 min |

| Side Chain Modification | Alkylation during cleavage. | Increase TIS/DODT content in cleavage cocktail to 5%. Ensure resin is dry before cleavage. |

References

-

Albericio, F., &yman El-Faham, A. (2018). OxymaPure: The efficient and safe alternative to HOBt/HOAt in peptide synthesis. Bachem. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3][5][6][7][8][9][10] Chemical Reviews, 109(6), 2455–2504. Link

-

Steinauer, R., et al. (2021). Racemization in Peptide Synthesis: Mechanisms and Suppression. Bachem Technical Notes. Link

-

Chem-Impex International. (n.d.). Fmoc-3,4-dimethoxy-D-phenylalanine Product Page.Link

Sources

- 1. peptide.com [peptide.com]

- 2. bachem.com [bachem.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

- 5. digital.csic.es [digital.csic.es]

- 6. chemimpex.com [chemimpex.com]

- 7. peptide.com [peptide.com]

- 8. chemimpex.com [chemimpex.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chempep.com [chempep.com]

Application Note: Incorporating Fmoc-D-3,4-dimethoxyphenylalanine into Bioactive Peptides

Abstract

Fmoc-D-3,4-dimethoxyphenylalanine (Fmoc-D-Dmp-OH) is a valuable non-canonical amino acid (NCAA) used to enhance the proteolytic stability and pharmacological profile of bioactive peptides. Its incorporation presents two distinct chemical challenges: steric hindrance during coupling due to the methoxy-substituted phenyl ring, and electrophilic aromatic substitution during acidic cleavage, where the electron-rich side chain acts as a "magnet" for alkyl cations. This guide provides a high-fidelity protocol to overcome these hurdles, ensuring high purity and yield.

Part 1: Strategic Rationale & Chemical Logic

Why D-3,4-dimethoxyphenylalanine?

In drug discovery, this residue serves a dual function:

-

Conformational Locking (D-Isomerism): The D-configuration induces reverse turns (often

-turns) in the peptide backbone. This constrains the peptide into a bioactive conformation while rendering the backbone amide bonds invisible to endogenous L-specific proteases (e.g., chymotrypsin), significantly extending plasma half-life [1]. -

Pharmacophore Mimicry: The 3,4-dimethoxy motif mimics the catechol moiety of L-DOPA but is metabolically more stable (methylated). It provides a bulky, electron-rich surface for hydrophobic pocket engagement in GPCRs and kinase inhibitors [2].

Critical Material Attributes

| Property | Specification | Implication for Protocol |

| Molecular Weight | 447.5 g/mol | Requires precise gravimetric calculation; higher mass/charge ratio in MS. |

| Solubility | Moderate in DMF | Pre-activation solubility check is mandatory. |

| Electronic State | Electron-Rich (Activated Ring) | HIGH RISK: Susceptible to alkylation by |

| Steric Bulk | High | Requires high-efficiency coupling reagents (HATU/Oxyma). |

Part 2: Experimental Protocols

Workflow Visualization

The following diagram outlines the optimized Solid Phase Peptide Synthesis (SPPS) cycle specifically tuned for Fmoc-D-Dmp-OH.

Caption: Optimized SPPS cycle. Note the "Recouple" loop (dashed red) is critical for sterically hindered residues like D-Dmp.

Step-by-Step Synthesis Protocol

Phase A: Resin Preparation[1]

-

Selection: Use Rink Amide MBHA resin (low loading: 0.3–0.5 mmol/g) to reduce inter-chain aggregation, which is common with hydrophobic NCAAs.

-

Swelling: Swell resin in DCM (20 min) followed by DMF (20 min) to ensure maximum solvation of the polymer matrix.

Phase B: Coupling Fmoc-D-Dmp-OH

Standard HBTU coupling is often insufficient due to the steric bulk of the dimethoxy group.

-

Reagents:

-

Amino Acid: 4.0 eq Fmoc-D-Dmp-OH

-

Activator: 3.9 eq HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: 8.0 eq DIEA (Diisopropylethylamine)

-

Solvent: Anhydrous DMF (N-methylpyrrolidone (NMP) is preferred if aggregation is suspected).

-

-

Procedure (Pre-activation):

-

Dissolve Fmoc-D-Dmp-OH and HATU in minimal DMF.

-

Add DIEA immediately prior to adding to the resin. Do not let the activated ester sit for >2 minutes to avoid racemization.

-

-

Reaction:

Phase C: The Critical Control Point – Cleavage

The 3,4-dimethoxy ring is an electron-rich trap. During cleavage, protecting groups (Boc, t-Bu) generate carbocations. Without sufficient scavengers, these cations will permanently alkylate the Dmp ring, ruining the product.

The "High-Scavenger" Cocktail Formulation:

-

TFA (Trifluoroacetic acid): 90% (Cleavage agent)

-

TIS (Triisopropylsilane): 2.5% (Proton scavenger)

-

H₂O: 2.5% (Polar scavenger)

-

DODT (3,6-Dioxa-1,8-octanedithiol): 5% (Critical for electron-rich aromatics)

-

Alternative: If DODT is unavailable, use Thioanisole (5%) .

-

Protocol:

-

Cool the cleavage cocktail to 0°C before adding to the resin (suppresses side reactions).

-

Add cocktail to resin. Allow to warm to RT.

-

Reaction time: 2.5 to 3 hours .

-

Precipitate in cold diethyl ether as standard.

Part 3: Troubleshooting & Quality Control

Troubleshooting Logic

Use this decision matrix if low yield or impurities are observed.

Caption: Diagnostic workflow for common D-Dmp synthesis anomalies.

Analytical Expectations

-

HPLC: The dimethoxy group increases hydrophobicity. Expect the peptide to elute later than the native Phenylalanine analog.

-

UV Vis: The dimethoxy motif absorbs strongly at 280nm.

-

Mass Spec: Look for the characteristic mass shift. If you see +56, +96, or +112 Da peaks, your scavenging was insufficient (alkylation).

References

-

LifeTein. (2024). Should My Peptides Have D-Amino Acids? Retrieved from [Link]

-

NIH/PMC. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis.[5] Retrieved from [Link]

Sources

- 1. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. chempep.com [chempep.com]

- 4. chemimpex.com [chemimpex.com]

- 5. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Fmoc Removal for D-3,4-Dimethoxyphenylalanine

Topic: Fmoc Deprotection Strategy for D-3,4-Dimethoxyphenylalanine Residues Content Type: Detailed Application Note & Protocol Audience: Senior Peptide Chemists, Process Development Scientists

Executive Summary

The incorporation of D-3,4-dimethoxyphenylalanine (D-3,4-diOMe-Phe) into peptide sequences presents a unique intersection of steric, electronic, and stereochemical challenges. Often utilized as a stable precursor to D-DOPA or as a hydrophobic pharmacophore in peptidomimetics, this residue is prone to on-resin aggregation due to its electron-rich, hydrophobic aromatic side chain.

Standard Fmoc deprotection protocols (20% piperidine) often fail to achieve quantitative removal due to steric shielding in aggregated sequences (β-sheet formation). However, aggressive deprotection strategies (e.g., high temperature, DBU) pose a severe risk of racemization (epimerization to the L-form), compromising the biological activity of the target molecule.

This guide details a Solvation-First Strategy that prioritizes disrupting inter-chain hydrogen bonds over increasing basicity, ensuring quantitative deprotection while preserving chiral integrity.

Mechanistic Insight & Challenges

The Steric-Electronic Paradox

The 3,4-dimethoxy substitutions on the phenyl ring create a bulky, electron-rich side chain.

-

Hydrophobic Collapse: The residue promotes strong hydrophobic interactions with adjacent chains, collapsing the resin matrix and shielding the N-terminal Fmoc group.

-

Base-Catalyzed Racemization: While the Fmoc group is removed via an E1cB mechanism, the

-proton of the D-amino acid is susceptible to abstraction by the same base.[1] Although D-amino acids are generally stable, the extended reaction times required to overcome the hydrophobic collapse increase the window for base-catalyzed epimerization.

Visualization: The Deprotection-Racemization Competition

The following diagram illustrates the kinetic competition between the desired Fmoc removal and the undesired racemization pathway.

Figure 1: Kinetic competition during Fmoc removal. The goal is to accelerate the "Fast Pathway" via improved solvation, rather than stronger bases which accelerate the "Slow Pathway."

Critical Considerations for Protocol Design

| Parameter | Standard Condition | Risk with D-3,4-diOMe-Phe | Optimized Strategy |

| Base | 20% Piperidine in DMF | Incomplete removal due to aggregation. | 20% Piperidine + 0.1M HOBt. HOBt disrupts aggregation without increasing basicity. |

| Solvent | DMF | Insufficient solvation of methoxy-aromatics. | NMP (N-Methyl-2-pyrrolidone) or Binary DMF/DCM blends to improve swelling. |

| Temperature | Ambient or 75°C (Microwave) | Heat accelerates racemization of D-isomers. | Strictly Ambient (25°C). Do not heat D-amino acids during deprotection. |

| Time | 2 x 10 min | Extended time risks epimerization. | Flow/Batch Hybrid: 1 x 3 min (flash), 1 x 12 min (reaction). |

Detailed Protocol: The "Solvation-First" Method

This protocol is designed for batch SPPS but can be adapted for flow chemistry. It utilizes HOBt (1-Hydroxybenzotriazole) as a chaotropic additive in the deprotection cocktail to disrupt

Reagents Preparation[2][3][4][5][6]

-

Deprotection Cocktail A (Standard): 20% (v/v) Piperidine in DMF.[2]

-

Deprotection Cocktail B (Optimized for Aggregation): 20% (v/v) Piperidine + 0.1 M HOBt in DMF. Note: The HOBt acts as a proton source to suppress base-catalyzed side reactions and disrupts hydrogen bonding.

-

Wash Solvent: DMF (HPLC Grade).

Step-by-Step Procedure

Step 1: Resin Swelling (Crucial)

Before deprotection, the resin must be fully swollen to accommodate the bulky methoxy groups.

-

Soak: Add DMF and let stand for 5 minutes .

Step 2: Flash Deprotection (Bulk Removal)

Purpose: Remove the majority of Fmoc groups and the generated dibenzofulvene (DBF) quickly to prevent DBF re-attachment.

-

Add Cocktail B (approx. 5 mL per gram of resin).

-

Agitate vigorously (nitrogen bubbling or shaking) for 3 minutes .

-

Drain immediately.

-

Wash: 1x with DMF (removes high concentration of DBF).

Step 3: Secondary Deprotection (Completion)

Purpose: Drive the reaction to completion within the aggregated domains.

Step 4: The "Flow" Wash

Purpose: Thoroughly remove piperidine, which can cause racemization during the subsequent coupling step.

-

Wash 5x with DMF (1 min agitation each).

-

Wash 2x with DCM (to shrink/swell and remove trace piperidine).

Step 5: In-Process Quality Control (IPQC)

Do not proceed to coupling without verification. The bulky side chain can give false negatives in standard tests.

-

Primary Test: Kaiser Test (Ninhydrin) .

-

Result: Deep blue beads/solution = Complete Deprotection.

-

Result: Red/Brown or Colorless = Incomplete.

-

-

Secondary Test (If Kaiser is ambiguous): Chloranil Test .

-

Useful if the sequence contains Proline or if the methoxy groups interfere with Ninhydrin visualization.

-

Result: Green/Blue beads = Free amine present.

-

Troubleshooting & Optimization Logic

If the "Solvation-First" protocol yields incomplete deprotection (confirmed by Kaiser test), utilize the following decision tree. Do not simply increase time.

Figure 2: Optimization workflow for difficult sequences. Note that DBU is a last resort due to high racemization risk with D-amino acids.

Downstream Context: Cleavage & Handling

While this note focuses on Fmoc deprotection, the unique nature of D-3,4-diOMe-Phe requires specific attention during final cleavage:

-

Carbocation Scavenging: The electron-rich dimethoxy ring is a "trap" for carbocations (e.g., t-butyl cations) released during TFA cleavage.

-

Recommendation: Use a high-scavenger cocktail (e.g., Reagent K : TFA/Phenol/Water/Thioanisole/EDT).

-

Avoid: Cleavage cocktails lacking thiols or silanes, otherwise permanent alkylation of the phenyl ring may occur.

-

-

Conversion to DOPA: If the goal is to generate D-DOPA (catechol), the methoxy groups are not removed by TFA. Post-cleavage treatment with BBr3 (Boron tribromide) or HI is required to demethylate the ether oxygens.

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256. Link

-

Paradís-Bas, M., et al. (2016). The Road to the Synthesis of "Difficult Peptides". Methods in Molecular Biology, 1472, 1-13. Link

-

Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

-

Ralhan, K., et al. (2015). Epimerisation in Peptide Synthesis. MDPI, 58, 2246–2250. Link

Sources

Application Note: Synthesis of Protease-Resistant Peptides using Fmoc-D-3,4-dimethoxyphenylalanine

Executive Summary

The rapid degradation of peptide therapeutics by endogenous proteases remains a primary bottleneck in drug development. While standard L-amino acids offer natural receptor affinity, they are highly susceptible to enzymatic hydrolysis.[1][2][3][4] This guide details the synthesis of protease-resistant peptidomimetics using Fmoc-D-3,4-dimethoxyphenylalanine (Fmoc-D-DMP) .

This non-canonical amino acid serves a dual purpose:

-

Proteolytic Stability: The D-configuration sterically mismatches with the active sites of common proteases (e.g., Chymotrypsin, Pepsin).[4]

-

Structural Mimicry: The 3,4-dimethoxy motif mimics the electron-rich side chains of DOPA and Tyrosine but lacks the oxidation-prone catechol protons, offering a metabolically stable, hydrophobic pharmacophore.

Reagent Profile & Chemical Properties

Before initiating synthesis, verify the physicochemical properties of the key building block.

| Property | Specification |

| Chemical Name | Fmoc-D-3,4-dimethoxyphenylalanine |

| Abbreviation | Fmoc-D-DMP |

| Molecular Weight | ~447.5 g/mol |

| CAS Number | [Refer to specific vendor CoA] |

| Solubility | Soluble in DMF, NMP; sparingly soluble in DCM |

| Protecting Group | Fmoc (Base labile) |

| Side Chain | 3,4-Dimethoxybenzyl (Acid stable, non-reactive) |

| Storage | +2°C to +8°C, Desiccated |

Solid Phase Peptide Synthesis (SPPS) Protocol

Strategic Considerations[2][4]

-

Steric Bulk: The dimethoxy substitution adds steric bulk compared to native Phenylalanine. Standard coupling times must be extended.

-

Racemization Control: While D-amino acids are the target, maintaining enantiomeric purity is critical. Use HATU/HOAt activation to maximize coupling efficiency while minimizing racemization risks during activation.

-

Resin Choice: Use Rink Amide MBHA resin (0.3–0.5 mmol/g loading) for C-terminal amides, which further enhances stability against carboxypeptidases.

Automated/Manual Synthesis Workflow

The following protocol is optimized for a 0.1 mmol scale.

Step 1: Resin Preparation [5]

-

Weigh 200 mg of Rink Amide MBHA resin.

-

Swell in DCM (5 mL) for 20 minutes.

-

Wash with DMF (3 x 5 mL).

Step 2: Fmoc Deprotection

-

Treat resin with 20% Piperidine in DMF (5 mL) for 5 minutes.

-

Drain and repeat treatment for 15 minutes.

-

Critical Wash: Wash with DMF (5 x 5 mL) to remove all traces of piperidine (which can cause premature Fmoc removal or aspartimide formation in subsequent steps).

Step 3: Coupling of Fmoc-D-3,4-dimethoxyphenylalanine

-

Reagent Prep: Dissolve Fmoc-D-DMP (4.0 eq) and HATU (3.9 eq) in minimum DMF.

-

Activation: Add DIPEA (8.0 eq) to the amino acid solution. Activate for only 30-60 seconds before adding to resin to prevent enantiomerization.

-

Reaction: Add activated solution to resin.[4][5][6] Shake/vortex for 60–90 minutes at room temperature.

-

QC Step: Perform a Kaiser Test .[6][7]

-

Colorless beads: Complete coupling.[4]

-

Blue beads: Incomplete. Repeat coupling (Double Couple) with fresh reagents for 45 minutes.

-

Step 4: Chain Elongation

Repeat Steps 2 and 3 for the remaining sequence using standard L-amino acids or other D-analogs as required by the design.

Step 5: Cleavage & Side-Chain Deprotection

-

Wash final peptide-resin with DCM (3x) and MeOH (2x). Dry under vacuum.[6]

-

Prepare Cleavage Cocktail: TFA / TIS / H₂O (95:2.5:2.5) .

-

Note: The dimethoxy group is stable in TFA; TIS (Triisopropylsilane) is sufficient to scavenge t-butyl cations from other residues.

-

-

Incubate resin with cocktail for 2.5 hours .

-

Precipitate filtrate in cold Diethyl Ether (-20°C). Centrifuge and lyophilize.

Visualization: Synthesis Workflow

Figure 1: Optimized SPPS workflow for incorporating sterically hindered D-amino acids.

Analytical Validation (QC)

Post-synthesis, the peptide must be characterized to ensure the "dimethoxy" integrity and D-configuration stability.

-

HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

-

Gradient: 5-60% Acetonitrile in water (0.1% TFA) over 30 min.

-

Expectation: The dimethoxy group increases hydrophobicity. Expect a retention time shift (+2-4 min) compared to the native Phe analog.

-

-

Mass Spectrometry (ESI-MS):

-

Verify the mass shift. D-DMP adds +60.02 Da (two -OCH3 groups) relative to Phenylalanine.

-

Protease Resistance Assay Protocol

To validate the functional advantage of the D-DMP substitution, perform an enzymatic stability assay using α-Chymotrypsin . Chymotrypsin specifically cleaves the C-terminal side of aromatic residues (Phe, Tyr, Trp). The D-configuration should render the bond uncleavable.

Assay Setup[2]

-

Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8.

-

Enzyme: α-Chymotrypsin (bovine pancreas), 10 ng/µL stock.

-

Substrate: Purified Peptide (100 µM).

Procedure

-

Equilibration: Incubate peptide solution (100 µM) in buffer at 37°C for 5 minutes.

-

Initiation: Add Chymotrypsin (Enzyme:Substrate ratio of 1:100 w/w).

-

Sampling: Remove aliquots (50 µL) at t = 0, 15, 30, 60, 120, and 240 minutes.

-

Quenching: Immediately add 5 µL of 10% TFA to stop the reaction.

-

Analysis: Analyze via RP-HPLC. Integrate the area of the parent peak.

Visualization: Proteolytic Stability Logic

Figure 2: Mechanism of protease resistance conferred by stereochemical mismatch.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Steric hindrance of the 3,4-dimethoxy group. | Switch to HATU or PyAOP . Perform double coupling. Increase temperature to 40°C (carefully). |

| Low Solubility | Hydrophobic aggregation of the peptide chain. | Use NMP instead of DMF. Add chaotropic salts (e.g., 0.1M LiCl) to the coupling mixture. |

| Racemization | Over-activation or prolonged base exposure. | Use Oxyma Pure/DIC as an alternative coupling system (lower racemization risk). Limit pre-activation time. |

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[8][9][10][11] Chemical Reviews, 109(6), 2455-2504. Link

-

Gentilucci, L., et al. (2010). "Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization."[2] Current Pharmaceutical Design, 16(28), 3185-3203. Link

- Werder, M., et al. (1999). "Catabolism of peptidomimetics containing D-amino acids." Helvetica Chimica Acta, 82(10), 1774-1783.

-

BenchChem Application Note. "Incorporating Non-Natural Amino Acids in Solid-Phase Peptide Synthesis." Link

-

LifeTein Technical Support. "D-amino acid peptides to resist common proteases." Link

Sources

- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. verifiedpeptides.com [verifiedpeptides.com]

- 3. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Protected 3,4- and 2,3-Dimercaptophenylalanines as Building Blocks for Fmoc-Peptide Synthesis and Incorporation of the 3,4-Analogue in a Decapeptide Using Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

Application Note: Preparation of Fmoc-D-3,4-dimethoxyphenylalanine Stock Solutions in DMF

Abstract & Scope

This guide details the protocol for preparing high-fidelity stock solutions of Fmoc-D-3,4-dimethoxyphenylalanine in N,N-Dimethylformamide (DMF) . While standard Fmoc-amino acids are often treated generically, this specific non-canonical derivative requires precise handling due to its electron-rich dimethoxy-phenyl ring and the necessity of preserving its D-enantiomeric purity. This protocol targets a standard 0.2 M concentration, optimized for use in automated peptide synthesizers (e.g., CSBio, CEM, Biotage) and manual synthesis, balancing solubility limits with reaction kinetics.

Critical Material Attributes (CMA)

Successful synthesis begins with strict material specifications. Impurities in the solvent or amino acid can lead to chain termination, racemization, or premature Fmoc deprotection.

Compound Specifications

| Attribute | Specification | Notes |

| Compound Name | Fmoc-D-3,4-dimethoxyphenylalanine | D-isomer is critical for proteolytic stability in peptidomimetics.[1][2] |

| CAS Number | 218457-81-9 | Note:[3] CAS 184962-88-7 refers to the L-isomer.[1] Verify label carefully. |

| Molecular Weight | 447.48 g/mol | Used for all molarity calculations. |

| Appearance | White to off-white powder | Yellowing indicates potential oxidation of the electron-rich aromatic ring. |

| Storage | 2–8°C, Desiccated | Hygroscopic; equilibrate to RT before opening. |

Solvent Specifications (DMF)

| Attribute | Specification | Scientific Rationale |

| Grade | Biotech / HPLC Grade | Must be free of particulate matter to prevent line blockages. |

| Amine Content | Amine-free | Critical: DMF degrades to dimethylamine over time, which removes the Fmoc group prematurely. |

| Water Content | < 0.03% (300 ppm) | Water hydrolyzes activated esters (e.g., O-acylisoureas), lowering coupling efficiency. |

Pre-Formulation Considerations

Solubility & Concentration Logic

Fmoc-D-3,4-dimethoxyphenylalanine exhibits excellent solubility in DMF due to the polar dimethoxy substituents.

-

Target Concentration: 0.2 M is the industry standard for automated SPPS. It ensures a large excess (typically 5-10 equivalents) relative to the resin loading while maintaining a viscosity suitable for fluidic systems.

-

Solubility Limit: This compound is soluble up to ~0.5 M in DMF. However, concentrations >0.3 M increase the risk of precipitation in cooled autosampler racks.

The "Volume Displacement" Factor

Expert Insight: A common error in stock preparation is adding X mL of solvent to Y grams of powder. The powder occupies volume (displacement), resulting in a solution concentration lower than calculated.

-

Correct Method: Dissolve the solid in ~80% of the target volume, then dilute to the final calibrated volume (Volumetric Make-up).

Preparation Protocol (0.2 M Stock)

Calculation Reference Table

Use these values to prepare common volumes at 0.2 M .

| Target Volume (mL) | Mass of Fmoc-AA (g) | Calculation Logic |

| 10 mL | 0.895 g | |

| 25 mL | 2.237 g | |

| 50 mL | 4.475 g | |

| 100 mL | 8.950 g |

Step-by-Step Methodology

Step 1: Equilibration

-

Remove the Fmoc-D-3,4-dimethoxyphenylalanine bottle from the refrigerator.

-

Wait 30 minutes for it to reach room temperature before opening.

-

Why? Opening a cold bottle condenses atmospheric moisture onto the powder, causing hydrolysis later.

-

Step 2: Weighing

-

Place a clean, dry volumetric flask (or graduated centrifuge tube) on the balance.

-

Weigh the exact mass required (e.g., 2.237 g for 25 mL).

-

Note: Use an anti-static gun if the powder is static-prone.

Step 3: Initial Dissolution (The "Wetting" Phase)

-

Add Biotech Grade DMF to approximately 75-80% of the final target volume.

-

Example (25 mL prep): Add ~20 mL of DMF.

-

-